molecular formula C12H20N2O4 B169737 Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 169206-55-7

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B169737
M. Wt: 256.3 g/mol
InChI Key: FUTMXISUVQILLR-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H20N2O4 . It has a molecular weight of 256.30 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 3.63 mg/ml .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate” was used in a reaction with N,N-dimethylformamide dimethyl acetal .
  • Methods of Application or Experimental Procedures: The specific methods and procedures for this experiment are not detailed in the available information. For comprehensive details, it would be best to refer to the original research paper .
  • Results or Outcomes: The outcomes of this experiment are not provided in the available summary. Detailed results and any quantitative data or statistical analyses would be found in the full text of the research paper .

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate” was used in a reaction with N,N-dimethylformamide dimethyl acetal .
  • Methods of Application or Experimental Procedures: The specific methods and procedures for this experiment are not detailed in the available information. For comprehensive details, it would be best to refer to the original research paper .
  • Results or Outcomes: The outcomes of this experiment are not provided in the available summary. Detailed results and any quantitative data or statistical analyses would be found in the full text of the research paper .

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate” was used in a reaction with N,N-dimethylformamide dimethyl acetal .
  • Methods of Application or Experimental Procedures: The specific methods and procedures for this experiment are not detailed in the available information. For comprehensive details, it would be best to refer to the original research paper .
  • Results or Outcomes: The outcomes of this experiment are not provided in the available summary. Detailed results and any quantitative data or statistical analyses would be found in the full text of the research paper .

Safety And Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTMXISUVQILLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434237
Record name Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

CAS RN

169206-55-7
Record name Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (5.59 mL, 39.78 mmol) and diphenylphosphoryl azide (10.86 mL, 5.1 mmol) were added in succession under a nitrogen atmosphere to a solution of A2 (7.9 g) in dry toluene (205 mL). The reaction mixture was heated to 80 to 90° C., evolution of gas being observed which ceased after 90 min. Stirring was continued for a further 2 h at 115° C. After cooling, the reaction mixture was diluted with EtOAc and repeatedly washed with water. The combined aqueous phases were extracted with EtOAc and the combined organic phases were washed with sat. aq. NaCl solution, dried over Na2SO4 and the solvent was removed under a vacuum. The residue was washed repeatedly with ether. 5.72 g (60.6% of theoretical over three stages starting from 1-(tert-butyloxycarbonyl)-4-piperidone) of the desired product 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester (A3) remained as a white solid.
Quantity
5.59 mL
Type
reactant
Reaction Step One
Quantity
10.86 mL
Type
reactant
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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